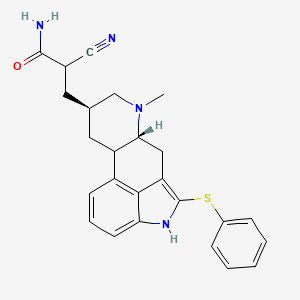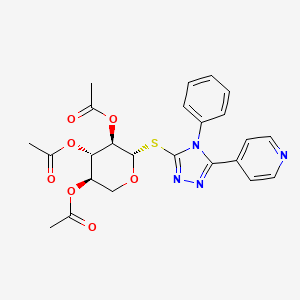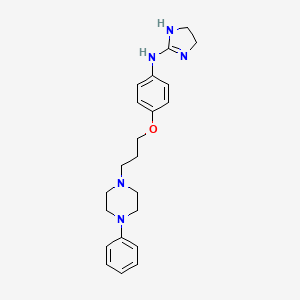
Fluorfenidine F-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorfenidine F-18 is a radiopharmaceutical compound labeled with the radioactive isotope Fluorine-18. This compound is primarily used in positron emission tomography (PET) imaging, a powerful diagnostic tool in medical imaging. This compound is known for its high sensitivity and specificity in detecting various physiological and pathological processes within the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluorfenidine F-18 is typically synthesized through nucleophilic substitution reactions. The most common method involves the use of [^18F]fluoride ions, which are produced in a cyclotron. The [^18F]fluoride ions are then used to substitute a leaving group in a precursor molecule, resulting in the formation of the desired radiopharmaceutical compound .
Industrial Production Methods
The industrial production of this compound involves several steps, including the production of [^18F]fluoride ions, the synthesis of the precursor molecule, and the radiolabeling process. The production of [^18F]fluoride ions is achieved through the bombardment of a target material, such as enriched [^18O]water, with protons in a cyclotron. The resulting [^18F]fluoride ions are then purified and used in the radiolabeling process .
Análisis De Reacciones Químicas
Types of Reactions
Fluorfenidine F-18 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in the synthesis of this compound, where [^18F]fluoride ions replace a leaving group in the precursor molecule.
Electrophilic Fluorination: This reaction involves the use of electrophilic fluorinating agents to introduce the [^18F]fluoride ion into the molecule.
Common Reagents and Conditions
Major Products
The major product of these reactions is this compound, which is obtained in high radiochemical purity and specific activity, making it suitable for use in PET imaging .
Aplicaciones Científicas De Investigación
Fluorfenidine F-18 has a wide range of scientific research applications, including:
Mecanismo De Acción
Fluorfenidine F-18 exerts its effects through its radioactive decay, which emits positrons. These positrons interact with electrons in the body, resulting in the emission of gamma rays. These gamma rays are detected by the PET scanner, providing detailed images of the physiological and pathological processes within the body . The uptake of this compound is influenced by blood flow and metabolic activity, making it a highly sensitive tracer for detecting abnormalities .
Comparación Con Compuestos Similares
Fluorfenidine F-18 is compared with other similar radiopharmaceutical compounds, such as:
[^18F]Fluorodeoxyglucose (FDG): Widely used in PET imaging for cancer detection, FDG is a glucose analog that highlights areas of high glucose metabolism.
[^18F]Fluorodopa (F-DOPA): Used in imaging dopamine metabolism, F-DOPA is valuable in the diagnosis of neurological disorders.
[^18F]Fluorothymidine (FLT): This compound is used to image cellular proliferation, making it useful in cancer research.
This compound is unique in its specific applications and properties, offering distinct advantages in certain diagnostic and research scenarios.
Propiedades
Número CAS |
917894-12-3 |
|---|---|
Fórmula molecular |
C17H19ClFN3S2 |
Peso molecular |
382.9 g/mol |
Nombre IUPAC |
2-[2-chloro-5-(2-(18F)fluoranylethylsulfanyl)phenyl]-1-methyl-1-(3-methylsulfanylphenyl)guanidine |
InChI |
InChI=1S/C17H19ClFN3S2/c1-22(12-4-3-5-13(10-12)23-2)17(20)21-16-11-14(24-9-8-19)6-7-15(16)18/h3-7,10-11H,8-9H2,1-2H3,(H2,20,21)/i19-1 |
Clave InChI |
ZLUFXVJXYLAVEN-AWDFDDCISA-N |
SMILES isomérico |
CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SCC[18F])Cl)N |
SMILES canónico |
CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SCCF)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


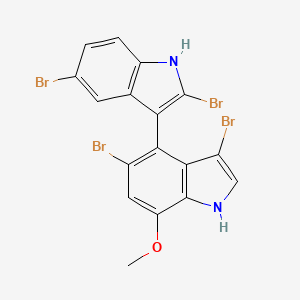
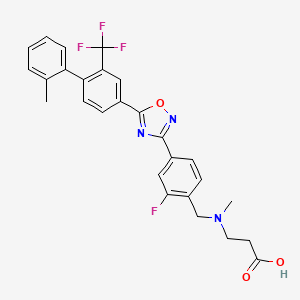

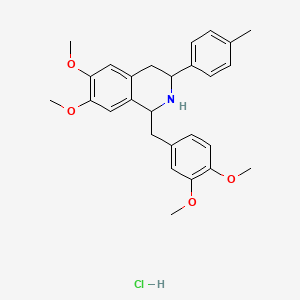
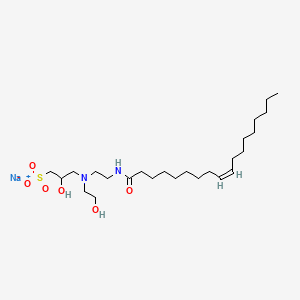
![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
